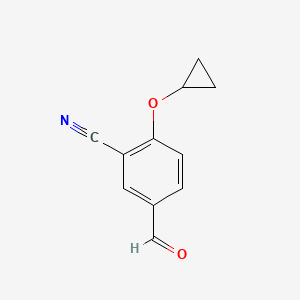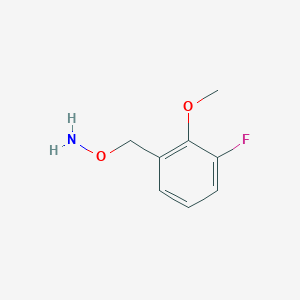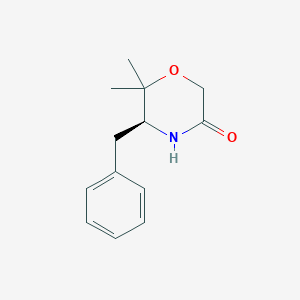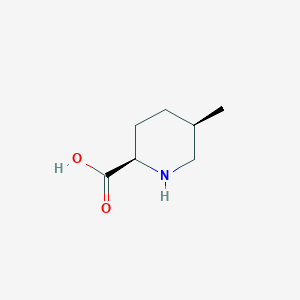-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757338.png)
[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with methyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoroethyl groups, facilitated by reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., NaH, NaOMe). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, tetrahydrofuran).
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding, potentially leading to the discovery of new biochemical pathways.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Its unique chemical properties may be exploited in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Properties
Molecular Formula |
C11H14F3N5 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-3-2-10(17-18)6-15-4-9-5-16-19(7-9)8-11(12,13)14/h2-3,5,7,15H,4,6,8H2,1H3 |
InChI Key |
SILBHEWVVGSIRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CN(N=C2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)

![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11757272.png)



![4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11757301.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757312.png)
![Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757313.png)
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11757325.png)


![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
